molecular formula C11H13N3OS B7630598 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone

Cat. No.: B7630598
M. Wt: 235.31 g/mol
InChI Key: NPHPEWCGRHOCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. This compound has also been reported to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone in lab experiments is its relatively easy synthesis method. However, one limitation is the lack of extensive studies on its pharmacokinetics and pharmacodynamics, which may limit its potential applications in clinical settings.

Future Directions

There are several potential future directions for research on 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone. These include:
1. Further studies on its mechanism of action to better understand its biological activities.
2. Development of more efficient synthesis methods to increase yield and purity.
3. Investigation of its potential as a therapeutic agent for the treatment of various diseases.
4. Studies on its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in clinical settings.
5. Exploration of its potential as a lead compound for the development of new drugs with improved biological activities.

Synthesis Methods

Several methods have been reported for the synthesis of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone. One of the most common methods involves the reaction of 2-mercaptoimidazole with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine in the presence of a reducing agent.

Scientific Research Applications

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone has been studied for its potential applications in the field of medicine. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Studies have also shown that this compound has the potential to be used as a therapeutic agent for the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.

Properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-10(13-4-1-2-5-13)7-9-8-16-11-12-3-6-14(9)11/h3,6,8H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPEWCGRHOCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC3=NC=CN23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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